molecular formula C8H7ClN2O2S B193173 Diazoxide CAS No. 364-98-7

Diazoxide

Cat. No. B193173
CAS RN: 364-98-7
M. Wt: 230.67 g/mol
InChI Key: GDLBFKVLRPITMI-UHFFFAOYSA-N
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Description

Diazoxide is a medication used to manage symptoms of hypoglycemia (low blood sugar) that is caused by pancreas cancer, surgery, or other conditions . It works by preventing the release of insulin from the pancreas . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

The conventional synthesis procedure for Diazoxide is through diazonium salt coupled with one or more electron-rich nucleophile segments . In the diazotization procedure, the aromatic or heterocyclic amine is initially converted into a diazonium salt .


Molecular Structure Analysis

Diazoxide has a molecular formula of C8H7ClN2O2S . Its average mass is 230.671 Da and its mono-isotopic mass is 229.991669 Da .


Chemical Reactions Analysis

Diazoxide is a potassium channel activator, which causes local relaxation in smooth muscle by increasing membrane permeability to potassium ions . This switches off voltage-gated calcium ion channels which inhibits the generation of an action potential .

Safety And Hazards

Diazoxide may cause serious side effects including pulmonary hypertension and heart failure . Common side effects include high blood sugar, fluid retention, low blood platelets, a fast heart rate, increased hair growth, and nausea . It is chemically similar to thiazide diuretics .

properties

IUPAC Name

7-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
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InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
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InChI Key

GDLBFKVLRPITMI-UHFFFAOYSA-N
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Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
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Molecular Formula

C8H7ClN2O2S
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DSSTOX Substance ID

DTXSID7022914
Record name Diazoxide
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Molecular Weight

230.67 g/mol
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Physical Description

Solid
Record name Diazoxide
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Solubility

5.52e-01 g/L
Record name Diazoxide
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Mechanism of Action

Diazoxide inhibits insulin release from the pancreas, by opening potassium channels in the beta cell membrane. Diazoxide is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity. It also exhibits hypotensive activity by reducing arteriolar smooth muscle and vascular resistance.
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Product Name

Diazoxide

CAS RN

364-98-7
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Melting Point

330.5 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of diazoxide, and how does this interaction affect pancreatic β-cells?

A1: Diazoxide primarily targets mitochondrial ATP-sensitive potassium (mitoKATP) channels [, , , ]. By binding to and opening these channels, diazoxide induces hyperpolarization of the β-cell membrane, effectively inhibiting insulin secretion [, , , , ]. This mechanism is thought to involve increased potassium permeability, ultimately reducing calcium influx and blocking insulin release [, , , ].

Q2: Beyond mitoKATP channels, does diazoxide interact with other targets to influence cellular processes?

A2: Research suggests that diazoxide might directly interact with mitochondrial F0F1 ATP synthase, promoting the binding of the inhibitor protein IF(1) and reversibly inhibiting ATP hydrolysis []. This interaction could contribute to the cardioprotective effects observed with diazoxide treatment [, , ].

Q3: Diazoxide is known to influence calcium signaling in various cell types. How does this occur?

A3: Diazoxide can modulate calcium signaling through multiple pathways. In rat ventricular myocytes, diazoxide has been shown to modulate the opening of the mitochondrial permeability transition pore, leading to an increase in calcium transients independently of changes in mitochondrial membrane potential []. In endothelial cells, diazoxide can increase intracellular calcium levels through both mitochondrial reactive oxygen species-dependent and -independent mechanisms, leading to activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation [].

Q4: What is the molecular formula and weight of diazoxide?

A4: Diazoxide has the molecular formula C8H7ClN2O3S and a molecular weight of 230.66 g/mol.

Q5: How do structural modifications of diazoxide impact its activity and selectivity for KATP channels?

A5: While the provided papers don't directly compare different diazoxide analogs, they highlight the importance of specific structural features. For instance, the presence of the sulfonylurea moiety is crucial for its interaction with KATP channels []. Further research exploring SAR could reveal modifications that enhance selectivity for mitoKATP channels over other subtypes.

Q6: What is the primary route of administration for diazoxide, and what is known about its pharmacokinetic profile?

A7: Diazoxide can be administered intravenously or orally [, ]. It exhibits rapid but transient effects on plasma insulin and glucose levels, suggesting a short half-life []. One study observed that diazoxide crosses the placental barrier and is present in amniotic fluid and urine during fetal exposure [].

Q7: What are the documented effects of diazoxide on blood glucose and insulin levels in animal models?

A8: Diazoxide consistently induces hyperglycemia in various animal models, including rats and mice [, ]. This effect is attributed to its inhibitory action on insulin secretion from pancreatic β-cells [, , ]. Notably, the magnitude of hyperglycemia can be modulated by calcium receptor activity [].

Q8: What is the clinical significance of diazoxide responsiveness in patients with congenital hyperinsulinism (CHI)?

A9: Diazoxide responsiveness is a crucial factor in the management of CHI [, , ]. Patients with KATP-hyperinsulinism, particularly those with mutations in the ABCC8 or KCNJ11 genes, often exhibit diazoxide unresponsiveness []. This characteristic can guide treatment decisions, as diazoxide may be less effective in these cases, necessitating alternative therapies like octreotide or surgery [, ].

Q9: Have any adverse effects been reported in association with diazoxide treatment?

A10: While the provided papers don't extensively discuss adverse effects, some studies mention alopecia and hypertrichosis lanuginosa as potential side effects observed in infants exposed to diazoxide in utero []. Additionally, one study reports a case of diazoxide-induced neutropenia after prolonged treatment []. These findings highlight the importance of monitoring for potential side effects during diazoxide therapy.

Q10: Are there known mechanisms of resistance to diazoxide, particularly in the context of CHI?

A11: Diazoxide unresponsiveness is a significant challenge in CHI management. Mutations in the ABCC8 and KCNJ11 genes, encoding subunits of the KATP channel, are strongly associated with diazoxide resistance [, ]. This suggests that these mutations disrupt the drug's ability to bind to and activate the channel, rendering it ineffective in suppressing insulin secretion.

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